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Compound of Interest

Compound Name: Cefozopran hydrochloride

Cat. No.: B1662134 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cefozopran
Hydrochloride

Introduction
Cefozopran hydrochloride is a parenteral, fourth-generation cephalosporin antibiotic

renowned for its broad spectrum of antibacterial activity against both Gram-positive and Gram-

negative bacteria, including strains resistant to other antibiotics like Pseudomonas aeruginosa.

[1][2][3] Developed for treating severe infections such as pneumonia, sepsis, and urinary tract

infections, its efficacy stems from its robust chemical structure and potent mechanism of action.

[2][4] This technical guide provides a comprehensive overview of the synthesis and key

chemical properties of Cefozopran hydrochloride, tailored for researchers, scientists, and

professionals in drug development.

Chemical Properties of Cefozopran Hydrochloride
The chemical characteristics of Cefozopran hydrochloride define its pharmacological

behavior, including its stability, solubility, and mode of action.

General and Physicochemical Properties
Cefozopran hydrochloride is a semi-synthetic compound typically supplied as a white or pale

yellowish-white crystalline powder.[5] Its fundamental properties are summarized in the table

below.
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Property Value References

CAS Number 113981-44-5 [3]

Molecular Formula C₁₉H₁₇N₉O₅S₂・HCl [3][6]

Molecular Weight 551.99 g/mol [3][6]

Appearance
White or pale yellowish-white

crystalline powder
[5]

Solubility
Freely soluble in DMSO;

Slightly soluble in water
[3][7][8]

Mechanism of Action
Like other β-lactam antibiotics, Cefozopran's bactericidal effect is achieved by inhibiting the

synthesis of the bacterial cell wall.[1][8] Its primary targets are the penicillin-binding proteins

(PBPs), which are crucial enzymes for the final stages of peptidoglycan synthesis.[1][3][9] The

inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, compromising the

structural integrity of the cell wall.[8][9] This leads to cell lysis and bacterial death.[1][8][9] A key

feature of Cefozopran, characteristic of fourth-generation cephalosporins, is its enhanced

ability to penetrate the outer membrane of Gram-negative bacteria, broadening its spectrum of

activity.[1]
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Caption: Mechanism of action of Cefozopran hydrochloride.
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Stability Profile
The stability of Cefozopran hydrochloride is a critical factor for its formulation and clinical

use. It is susceptible to degradation in both aqueous solutions and the solid state.[4][5]

Aqueous Stability: The degradation of Cefozopran in aqueous solutions follows pseudo-first-

order kinetics and is highly pH-dependent.[4][10] It exhibits maximum stability in slightly acidic

to neutral pH ranges, with instability increasing significantly in alkaline conditions.[4][10] The

primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring, a common

vulnerability for cephalosporin antibiotics.[4][10] Studies have identified at least six distinct

degradation products in aqueous solutions.[4][10]

Solid-State Stability: In the solid state, the degradation of Cefozopran is influenced by

environmental factors such as temperature and relative humidity.[5] The degradation process is

a first-order reaction based on the substrate concentration.[5] Two primary degradation

products have been identified from solid-state stability studies.[5] Due to its instability,

Cefozopran should be stored in airtight containers and reconstituted immediately before use.

[11]

Synthesis of Cefozopran Hydrochloride
The synthesis of Cefozopran hydrochloride is a multi-step process that involves the

construction of the core cephalosporin structure followed by the attachment of specific side

chains that confer its unique antibacterial properties.

Synthetic Strategy Overview
A common synthetic route starts with 7-aminocephalosporanic acid (7-ACA).[12][13] The

process involves protecting the amine group, modifying the C-3 position, acylating the C-7

amine with the desired side chain, and finally, deprotection and conversion to the hydrochloride

salt.[12]
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Caption: General synthetic workflow for Cefozopran hydrochloride.

Experimental Protocols
The following protocols are representative methodologies synthesized from published literature

for the preparation of Cefozopran hydrochloride and its key intermediates.

Protocol 1: Synthesis of 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido]

cephalosporanic acid[12]

Starting Materials: 7-aminocephalosporanic acid (7-ACA) and S-2-benzothiazolyl (Z)-2-(5-

amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate.

Procedure:

Suspend 7-ACA in a suitable solvent.

Add triethylamine (Et₃N) to the suspension.

Introduce the S-2-benzothiazolyl thioacetate active ester to the reaction mixture.

Stir the mixture to allow for the condensation reaction to proceed, forming the desired

product.

Isolate and purify the product through standard methods such as precipitation and

filtration.

Protocol 2: Synthesis of Cefozopran Hydrochloride from the Cephalosporanic Acid

Intermediate[12][13]
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Starting Material: 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido]

cephalosporanic acid.

Procedure:

Silanization: Protect the carboxylic acid and amine groups of the starting material using a

silylating agent like hexamethyldisilazane (HMDS).

3-Substitution: Introduce imidazo[1,2-b]pyridazine to the silylated intermediate in the

presence of a catalyst, such as trimethylsilyl iodide (TMSI), to displace the acetoxy group

at the C-3 position.

Deprotection: Remove the silyl protecting groups, typically by adding methanol.

Ion Exchange: Remove the iodide counter-ion using an appropriate ion-exchange resin.

Salt Formation: Treat the resulting Cefozopran free base with hydrochloric acid in a

suitable solvent system (e.g., ethanol/acetone or methanol/acetone) to precipitate

Cefozopran hydrochloride.[14]

Purification: The final product is collected by filtration, washed with a solvent like ether,

and dried under a vacuum to yield the pure hydrochloride salt with an overall yield of

approximately 15-25%.[12][13][14]

Protocol 3: Synthesis of the Activated Side Chain (Thioester)[15]

Starting Materials: 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid and 2,2′-

dibenzothiazole disulfide.

Procedure:

Dissolve the starting materials in a suitable solvent such as 1,2-dichloroethane.

Add triphenylphosphine as a reducing agent and triethylamine as a catalyst.

Conduct the reaction at room temperature.
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The product, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-

benzothiazolyl thioester, can be obtained in high yield (approx. 98%) and purity.[15]

Analytical Characterization
The structural integrity and purity of synthesized Cefozopran hydrochloride are confirmed

using a combination of spectroscopic and chromatographic techniques.

Structural Verification: The definitive structure of the compound is verified using Mass

Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (¹H-NMR)

spectroscopy.[12]

Purity and Stability Analysis: High-Performance Liquid Chromatography (HPLC) is the

primary method used to assess the purity of the final product and to monitor its degradation

in stability studies.[5][14]

Conclusion
Cefozopran hydrochloride remains a significant antibiotic in the clinical setting due to its

potent, broad-spectrum activity. Its efficacy is rooted in its distinct chemical structure, which

allows for effective inhibition of bacterial cell wall synthesis. The synthesis of this complex

molecule, while challenging with reported overall yields of 15-25%, follows established

principles of cephalosporin chemistry, starting from 7-ACA and involving key acylation and

substitution steps.[12][13] A thorough understanding of its chemical properties, particularly its

pH-dependent stability, is crucial for its formulation, storage, and effective administration. This

guide provides a foundational resource for professionals engaged in the research and

development of cephalosporin antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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